{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid
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Overview
Description
{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxycarbonyl, methoxynaphthalenyl, and methyl groups, along with a sulfanylacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxycarbonyl, methoxynaphthalenyl, and methyl groups. The final step involves the attachment of the sulfanylacetic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethoxycarbonyl group can be reduced to an alcohol.
Substitution: The methoxynaphthalenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ethoxycarbonyl to alcohol.
Substitution: Introduction of substituents on the naphthalenyl ring.
Scientific Research Applications
{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}propionic acid
- {[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}butyric acid
Uniqueness
{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-ethoxycarbonyl-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-4-28-20(26)17-12(2)22-21(29-11-16(24)25)23-19(17)18-14-8-6-5-7-13(14)9-10-15(18)27-3/h5-10H,4,11H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZJSUOKLIHJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=C(C=CC3=CC=CC=C32)OC)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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